2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
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Overview
Description
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of imidazole derivatives and is synthesized through a multi-step process involving various chemical reactions.
Scientific Research Applications
Oxidation Processes
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole and similar compounds have been studied for their roles in oxidation processes. For example, polyfunctional sulfides like 2-benzylsulfanyl-1H-benzimidazole have been oxidized to corresponding sulfoxides using chlorine dioxide, showcasing high chemoselectivity (Loginova et al., 2011).
Synthesis of Novel Compounds
These compounds are instrumental in synthesizing novel chemical structures. They have been used in the creation of thieno-extended purines and other complex molecules (Hawkins et al., 1995).
Chemical Reactions and Tautomerism
Research into the lithiation and C-acylation of similar dihydroimidazoles indicates that these compounds do not exist as 2-(2-oxoalkyl)dihydroimidazoles but as alternative tautomers, as identified by spectroscopic and crystallographic data (Anderson et al., 1985).
Antimicrobial and Antibacterial Properties
Compounds related to this compound have shown potential in combating certain pathogens. For example, derivatives have displayed potent activities against Helicobacter pylori, suggesting possible applications in treating infections caused by this bacterium (Carcanague et al., 2002).
Methylenation Reactions
1-Methyl-2-(methylsulfonyl)benzimidazole, a related compound, has shown effectiveness in methylenation reactions with aldehydes and ketones, producing terminal alkenes in high yields under mild and practical conditions (Ando et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-17(14,15)13-8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYMSDJTZLOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677089 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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